molecular formula C18H26N2O5S B2777208 Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate CAS No. 1797970-78-5

Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate

Cat. No. B2777208
M. Wt: 382.48
InChI Key: PPNQDMWHBIIPDZ-UHFFFAOYSA-N
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Description

Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate, also known as Boc-pyrrolidine-2-carbonyl chloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of carbamates and is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Compounds featuring tert-butylsulfonyl, pyrrolidin-1-yl, and carbamate groups are pivotal in organic synthesis due to their versatility in chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics, producing N-(Boc)hydroxylamines, showcasing their role as essential building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005). Similarly, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate through an asymmetric Mannich reaction highlights the importance of these compounds in producing chiral amino carbonyl compounds, which are significant in pharmaceutical synthesis (Yang, Pan, & List, 2009).

Development of Pharmaceutical Intermediates

The structural motifs present in benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate are commonly found in pharmaceutical intermediates. For example, the work on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as the first class of N-(Boc) nitrone equivalents underscores the utility of such compounds in the synthesis of hydroxylamines, which are valuable intermediates in drug development (Guinchard, Vallée, & Denis, 2005). The intricate relationship between structure and reactivity exemplified in these studies provides a foundation for developing novel pharmaceutical agents with improved efficacy and safety profiles.

properties

IUPAC Name

benzyl N-[2-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-18(2,3)26(23,24)15-9-10-20(12-15)16(21)11-19-17(22)25-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNQDMWHBIIPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate

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